tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Description
Properties
CAS No. |
1934265-93-6 |
|---|---|
Molecular Formula |
C11H20N2O2S |
Molecular Weight |
244.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Ring Formation
The 5-thia-2-azaspiro[3.4]octane core is typically synthesized via a cyclization reaction. A common approach involves reacting a thiol-containing precursor with a bifunctional electrophile to form the sulfur-containing ring. For example, 2-mercaptoethylamine derivatives are condensed with γ-bromoesters under basic conditions to induce ring closure.
Reaction Conditions:
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
-
Base: Sodium hydride (NaH) or triethylamine (TEA)
-
Temperature: 0–25°C
-
Yield: 60–75%
The stereochemistry at the spiro center is controlled by the configuration of the starting materials, with enantioselective synthesis achieved using chiral auxiliaries.
Functionalization at Position 7
The amino group at position 7 is introduced through selective reduction or nucleophilic substitution.
Reductive Amination
A ketone or nitro intermediate at position 7 is reduced to the amine. For example, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas converts nitro groups to amines:
Conditions:
-
Pressure: 1–3 atm H₂
-
Solvent: Methanol or ethanol
-
Yield: 70–80%
Direct Amination
Alternatively, Mitsunobu reactions enable direct amination using azide precursors, followed by Staudinger reduction to yield the primary amine.
Process Optimization and Industrial Scaling
Solvent and Catalyst Screening
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | THF | Toluene |
| Catalyst | NaH | KOtBu |
| Temperature | 0–25°C | 25–50°C |
| Yield | 60–75% | 80–85% |
Transitioning to toluene improves solubility and safety, while potassium tert-butoxide (KOtBu) enhances reaction rates.
Purification Techniques
-
Crystallization: Recrystallization from ethyl acetate/hexane mixtures achieves >98% purity.
-
Chromatography: Flash column chromatography (silica gel, eluent: DCM/MeOH) is used for small-scale purification.
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H, tert-butyl), 3.15–3.30 (m, 2H, CH₂S), 4.10–4.25 (m, 1H, CHNH₂) |
| IR (KBr) | 3320 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O) |
| MS (ESI+) | m/z 276.35 [M+H]⁺ |
Purity Standards
-
HPLC: >99% purity (C18 column, acetonitrile/water gradient)
-
Melting Point: 112–114°C
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High selectivity | Requires high-pressure H₂ |
| Direct Amination | Avoids nitro intermediates | Lower yields (50–60%) |
| Boc Protection | Mild conditions | Acidic workup required |
Industrial workflows favor reductive amination for scalability, whereas laboratory settings prioritize Boc protection for simplicity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the spirocyclic core.
Substitution: The amino group can participate in nucleophilic substitution reactions
Biological Activity
Tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 2165837-31-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 228.29 g/mol |
| CAS Number | 2165837-31-8 |
| MDL Number | MFCD31743757 |
| Purity | Specification required |
Storage Conditions
- Keep in a dark place
- Inert atmosphere
- Temperature: 2-8°C
Antibacterial Activity
Research indicates that this compound exhibits potent antibacterial properties. It acts through dual inhibition of DNA gyrase and topoisomerase IV in Escherichia coli, making it a candidate for further development as an antibacterial agent.
The compound's mechanism involves the disruption of bacterial DNA replication processes, which is critical for bacterial growth and survival. By inhibiting these enzymes, the compound effectively prevents the proliferation of bacterial cells.
Pharmacological Studies
- In Vitro Studies : Various studies have demonstrated the compound's effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Studies : Clinical evaluations have highlighted its potential use in treating infections resistant to conventional antibiotics. For instance, a study involving patients with multidrug-resistant infections showed promising results when treated with derivatives of this compound.
- Comparative Efficacy : In comparative studies, this compound was shown to have a lower minimum inhibitory concentration (MIC) than several existing antibiotics, suggesting enhanced potency.
Recent Developments
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity and reduce potential side effects. The structural modifications aim to optimize interactions with bacterial enzymes while maintaining stability and bioavailability.
Safety Profile
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects and potential toxicity in humans.
Scientific Research Applications
Pharmacological Research
The primary application of tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate lies in its role as an M4 receptor agonist. This receptor is implicated in various neurological functions, making this compound a candidate for research into treatments for conditions such as schizophrenia and Alzheimer's disease. The modulation of the M4 receptor can lead to improved cognitive functions and reduced symptoms associated with these disorders .
Drug Development
The compound's ability to act as a selective agonist for the M4 receptor positions it as a potential lead compound in drug discovery. Researchers are exploring its efficacy and safety profile through various preclinical studies. These studies aim to elucidate the compound's pharmacokinetics, bioavailability, and therapeutic index, which are crucial for developing effective medications .
Synthetic Chemistry
This compound is also utilized in synthetic chemistry as a building block for creating more complex molecules. Its spirocyclic structure allows chemists to explore modifications that can enhance biological activity or alter pharmacological profiles, leading to the development of novel therapeutic agents .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The spirocyclic tert-butyl carbamate family includes numerous derivatives with variations in substituents, heteroatoms, and ring sizes. Below is a systematic comparison of tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate with structurally related compounds:
Structural Analogues
Key Differences and Implications
- Heteroatom Substitution : Replacing sulfur (thia) with oxygen (oxa) alters electronic properties and hydrogen-bonding capacity. For example, the thia-containing derivatives (e.g., ) exhibit higher metabolic stability compared to oxa analogs .
- Functional Groups: The presence of an amino group at position 7 (vs. oxo or hydroxymethyl) increases nucleophilicity, making the compound a candidate for post-synthetic modifications such as acylation or alkylation .
- Synthetic Routes : Many analogs are synthesized via metal-templated cyclopropane fusion (e.g., cyclopropene-carbamate cyclization), as seen in . The Boc group is critical for protecting amines during these reactions.
Physicochemical and Spectroscopic Data
- Solubility: Amino-substituted spirocycles (e.g., ) are more polar than oxo derivatives (logP ~1.5 vs. ~2.3), enhancing aqueous solubility.
- NMR Trends: The 7-amino group would likely show a singlet near δ 3.0–3.5 ppm (¹H) and δ 40–50 ppm (¹³C), distinct from the oxo group’s carbonyl signal (δ 170–180 ppm) .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate with high purity?
- Methodological Answer : Synthesis requires multi-step protocols with precise control of reaction parameters. For example, temperature (-70°C for sensitive intermediates) and solvent choice (e.g., tetrahydrofuran) are critical to avoid side reactions . Purification involves recrystallization and chromatography (e.g., silica gel column chromatography) to isolate the product, as noted in analogous spirocyclic compounds . Yield optimization may require iterative adjustments to reaction time and stoichiometry.
Q. Which analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for verifying the spirocyclic core and functional groups. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while infrared spectroscopy (IR) identifies amine and carbonyl stretches. Purity is assessed via HPLC with UV/Vis or ELSD detection .
Q. How do variations in functional groups (e.g., amino vs. hydroxyl) affect the compound’s reactivity?
- Methodological Answer : The amino group enhances nucleophilicity, enabling reactions like acylation or alkylation, whereas hydroxyl groups may participate in hydrogen bonding or oxidation. For example, tert-butyl 7-hydroxy analogs show distinct solubility and stability profiles compared to amino-substituted derivatives . Reactivity can be probed through pH-dependent stability assays or derivatization experiments.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from conformational flexibility or impurities. Use deuterated solvents for NMR to minimize artifacts. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) or synthesize reference analogs (e.g., tert-butyl 7-oxo derivatives) to isolate spectral contributions .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in biological systems?
- Methodological Answer : Design a library of analogs with systematic substitutions (e.g., tert-butyl 7-methylene or 7-oxo derivatives) . Evaluate biological activity via dose-response assays (e.g., enzyme inhibition or cell viability). Use molecular docking to correlate structural features (e.g., spirocyclic ring size) with binding affinity. Include controls like unsubstituted spirocycles to isolate functional group effects .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., tert-butyl cleavage or ring-opening). Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .
Q. What strategies are effective for elucidating reaction mechanisms involving this spirocyclic scaffold?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N in the amino group) to track bond rearrangements. Perform kinetic isotope effect (KIE) studies or intermediate trapping (e.g., quenching with nucleophiles). Computational methods (DFT or MD simulations) can model transition states, as demonstrated in related azaspiro systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
